2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-7-12(13)15(14-9)8-10-3-5-11(16-2)6-4-10;/h3-7H,8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNQCGONNLDEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-07-7, 1355602-25-3 | |
| Record name | 1H-Pyrazol-5-amine, 1-[(4-methoxyphenyl)methyl]-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-methoxyamphetamine, have been reported to act as potent and selective serotonin releasing agents. They bind to alpha receptors to mediate these effects.
Mode of Action
This interaction could potentially lead to the release of serotonin, a neurotransmitter that plays a crucial role in mood regulation.
Biochemical Pathways
This pathway plays a significant role in various physiological processes, including mood regulation, sleep, and appetite.
Result of Action
If it acts as a serotonin releasing agent, it could potentially lead to an increase in serotonin levels in the synaptic cleft, thereby enhancing serotonin signaling. This could result in various physiological effects, depending on the specific serotonin receptors activated.
Biological Activity
2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H16ClN3O
- Molecular Weight : 253.74 g/mol
- CAS Number : 127037768
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that various pyrazole compounds, including 2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride, possess inhibitory effects against a range of pathogens.
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 5a | 0.30 | 0.35 | Escherichia coli |
| Target Compound | 0.40 | 0.45 | Pseudomonas aeruginosa |
These results indicate that the target compound exhibits comparable antimicrobial activity to established antibiotics like Ciprofloxacin and Ketoconazole, particularly in inhibiting biofilm formation.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays. The compound demonstrated significant inhibition of pro-inflammatory cytokines in cell culture models.
Case Study: Inhibition of Inflammatory Markers
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to control groups. This suggests a promising role for the compound in managing inflammatory conditions.
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 7b | 15.0 | HeLa |
| Target Compound | 20.5 | MCF-7 |
| 5a | 25.0 | A549 |
The target compound showed an IC50 value of 20.5 μM against the MCF-7 breast cancer cell line, indicating moderate cytotoxicity.
The biological activities of this compound are attributed to its ability to inhibit key enzymes involved in inflammation and microbial resistance, such as DNA gyrase and dihydrofolate reductase (DHFR).
Table 3: Enzyme Inhibition Profiles
| Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 |
| DHFR | 0.52 |
These findings highlight the compound's potential as a dual-action agent against both microbial infections and cancer.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including 2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride. Research indicates that similar compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, a related study synthesized a series of pyrazole derivatives and evaluated their antibacterial efficacy, demonstrating that certain modifications can enhance activity significantly .
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 4b | Bacillus subtilis | 22.4 |
| 4b | Staphylococcus aureus | 29.8 |
| 4b | Escherichia coli | 29.6 |
| 4b | Klebsiella pneumoniae | 30.0 |
Anticancer Potential
The pyrazole framework is also associated with anticancer properties. Compounds similar to 2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Neuropharmacology
There is emerging interest in the neuropharmacological applications of pyrazole derivatives. Some studies suggest that compounds with similar structures can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability to cross the blood-brain barrier due to their lipophilic nature is a significant advantage for these compounds.
Anti-inflammatory Properties
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Case Study 1: Antibacterial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives and tested their antibacterial properties against clinical isolates of bacteria. Among them, the derivative corresponding to our compound showed promising results with low MIC values, indicating strong antibacterial potential .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyrazole derivatives on breast cancer cell lines. The study demonstrated that specific modifications to the pyrazole ring could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Chemical Reactions Analysis
Method 1: Cyclocondensation with Hydrazides
-
Reactants : 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione .
-
Conditions : Boiling ethanol (4 h) under acidic catalysis (HCl).
-
Mechanism : Nucleophilic attack by hydrazide on the carbonyl group of indoline-2,3-dione, followed by cyclodehydration.
Method 2: Reductive Amination
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Reactants : 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
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Conditions : Solvent-free condensation (120°C, 2 h) followed by NaBH₄ reduction in methanol.
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Product : N-(4-methoxybenzyl)-substituted pyrazole with 88% yield .
Table 1: Comparison of Synthetic Methods
| Method | Reactants | Yield | Key Feature |
|---|---|---|---|
| Cyclocondensation | Triazole hydrazide + indoline-dione | 88% | Acid-catalyzed, single-step |
| Reductive Amination | Pyrazole amine + aldehyde | 88% | Solvent-free, one-pot synthesis |
a) Imine Reduction
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Reaction : Reduction of the imine (-C=N-) group to amine (-CH₂-NH-) using NaBH₄ or H₂/Pd-C.
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Outcome : Enhanced water solubility and biological bioavailability .
b) Azo Coupling
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Reaction : Diazotization followed by coupling with phenolic or pyrazole derivatives .
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Example : Formation of antifungal azo-azomethines (IC₅₀: 12–25 μM against Candida albicans) .
a) Cross-Coupling (Buchwald-Hartwig)
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Substrates : Bromophenyl or chloropyrazole derivatives.
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Catalyst : Pd(OAc)₂/Xantphos.
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Product : Arylated pyrazoles with retained imine functionality .
b) Halogenation
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Reagents : NBS (N-bromosuccinimide) or Cl₂ gas.
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Site Selectivity : Bromination occurs preferentially at the 4-position of the pyrazole ring .
a) Enzyme Inhibition
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Target : Sirtuin (SIRT1/SIRT2) inhibition via pyrazolone intermediates.
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Key Modification : Introduction of hydroxynaphthyl groups enhances binding affinity (Ki: 8–15 μM) .
b) Antioxidant Activity
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Mechanism : Radical scavenging via methoxyphenyl and pyrazole NH groups.
Stability and Degradation
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Hydrolysis : Imine bond cleavage under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Photodegradation : UV exposure (λ = 254 nm) leads to demethylation of the methoxy group .
Key Findings
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Reductive amination and cyclocondensation are equally efficient for synthesis (88% yield) .
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Azo derivatives exhibit potent antifungal activity , while halogenated analogs show improved enzyme inhibition .
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Stability challenges under extreme pH necessitate formulation adjustments for pharmaceutical applications.
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride with high purity?
- Methodological Answer : Utilize multi-step synthetic routes involving condensation and cyclization reactions. For example, start with a 1,5-diarylpyrazole core template and optimize reaction conditions (e.g., temperature, solvent polarity) via Design of Experiments (DoE) to minimize side products . Post-synthesis, employ recrystallization or column chromatography using polar solvents (e.g., ethanol/water mixtures) to enhance purity. Monitor purity via HPLC with UV detection at λ = 254 nm .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., methoxyphenyl and methyl groups). Look for imine proton signals near δ 8.5–9.5 ppm .
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z for CHNOCl) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding interactions, particularly for the imine moiety .
Q. What solvent systems are optimal for studying the solubility of this compound?
- Methodological Answer : Perform solubility screening in solvents with varying polarity (e.g., DMSO, methanol, chloroform). Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law. For polar solvents, consider adding co-solvents (e.g., PEG-400) to improve dissolution in aqueous media for biological assays .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map reaction pathways and transition states. Use software like Gaussian or ORCA to simulate nucleophilic attack sites on the imine group or methoxyphenyl ring. Validate predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy) .
Q. What strategies resolve contradictory data in stability studies under varying pH and temperature conditions?
- Methodological Answer : Apply statistical contradiction analysis:
- Design : Use a factorial DoE to test stability across pH (2–10) and temperature (25–60°C) ranges .
- Analysis : Identify outliers via Grubbs’ test and reconcile discrepancies by repeating experiments under controlled humidity (e.g., 40–60% RH). Use Arrhenius plots to model degradation kinetics and identify pH-dependent decomposition pathways .
- Collaboration : Cross-validate findings with independent labs using standardized protocols (e.g., ICH Q1A guidelines) .
Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound’s enantiomers?
- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in enantioselective cyclization reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism. Use ICReDD’s reaction path search methods to narrow optimal catalyst-substrate combinations .
Q. What advanced techniques quantify trace impurities in bulk samples?
- Methodological Answer : Implement hyphenated techniques:
- LC-MS/MS : Detect impurities at ppm levels using MRM (multiple reaction monitoring).
- NMR-DOSY : Differentiate impurities via diffusion-ordered spectroscopy .
- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition profiles with impurity content .
Data Management and Validation
Q. How can chemical software enhance reproducibility in studies involving this compound?
- Methodological Answer : Use platforms like Schrödinger Suite or ChemAxon for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
